molecular formula C5H12N2OSi B14523884 4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole CAS No. 62676-51-1

4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole

Cat. No.: B14523884
CAS No.: 62676-51-1
M. Wt: 144.25 g/mol
InChI Key: PQUGFUVDBHXGPD-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that contains silicon, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted silanes with nitrogen-containing reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and organometallic reagents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane, silane, and substituted oxadiazasilole derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique ring structure allows it to interact with biological membranes and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole: Lacks the ethyl group, which may affect its reactivity and applications.

    4-Methyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole: Contains a methyl group instead of an ethyl group, leading to different chemical properties.

    4-Propyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole: Has a propyl group, which can influence its solubility and reactivity.

Uniqueness

4-Ethyl-2,2-dimethyl-2,5-dihydro-1,3,5,2-oxadiazasilole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

62676-51-1

Molecular Formula

C5H12N2OSi

Molecular Weight

144.25 g/mol

IUPAC Name

4-ethyl-2,2-dimethyl-5H-1,3,5,2-oxadiazasilole

InChI

InChI=1S/C5H12N2OSi/c1-4-5-6-8-9(2,3)7-5/h4H2,1-3H3,(H,6,7)

InChI Key

PQUGFUVDBHXGPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=N[Si](ON1)(C)C

Origin of Product

United States

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